molecular formula C5H7NO3S B6173500 2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2,4-trione CAS No. 2551117-03-2

2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2,4-trione

Cat. No.: B6173500
CAS No.: 2551117-03-2
M. Wt: 161.2
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Description

2lambda6-thia-3-azabicyclo[320]heptane-2,2,4-trione is a bicyclic compound characterized by the presence of sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2,4-trione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thioamide with a suitable electrophile, followed by cyclization to form the bicyclic structure. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2,4-trione can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or amines.

    Substitution: The nitrogen atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2,4-trione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2,4-trione involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the compound can form covalent bonds with target molecules, leading to changes in their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-thia-3-azabicyclo[3.2.0]heptan-4-one: A similar compound with a different functional group.

    2-thia-3-azabicyclo[3.2.0]heptane-2,2-dioxide: Another related compound with a different oxidation state.

Uniqueness

2lambda6-thia-3-azabicyclo[320]heptane-2,2,4-trione is unique due to its specific bicyclic structure and the presence of both sulfur and nitrogen atoms

Properties

CAS No.

2551117-03-2

Molecular Formula

C5H7NO3S

Molecular Weight

161.2

Purity

95

Origin of Product

United States

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